

Application Notes and Protocols for 1-Azakenpaullone Treatment in Neuronal Differentiation

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Compound of Interest

Compound Name: 1-Azakenpaullone

Cat. No.: B1663955

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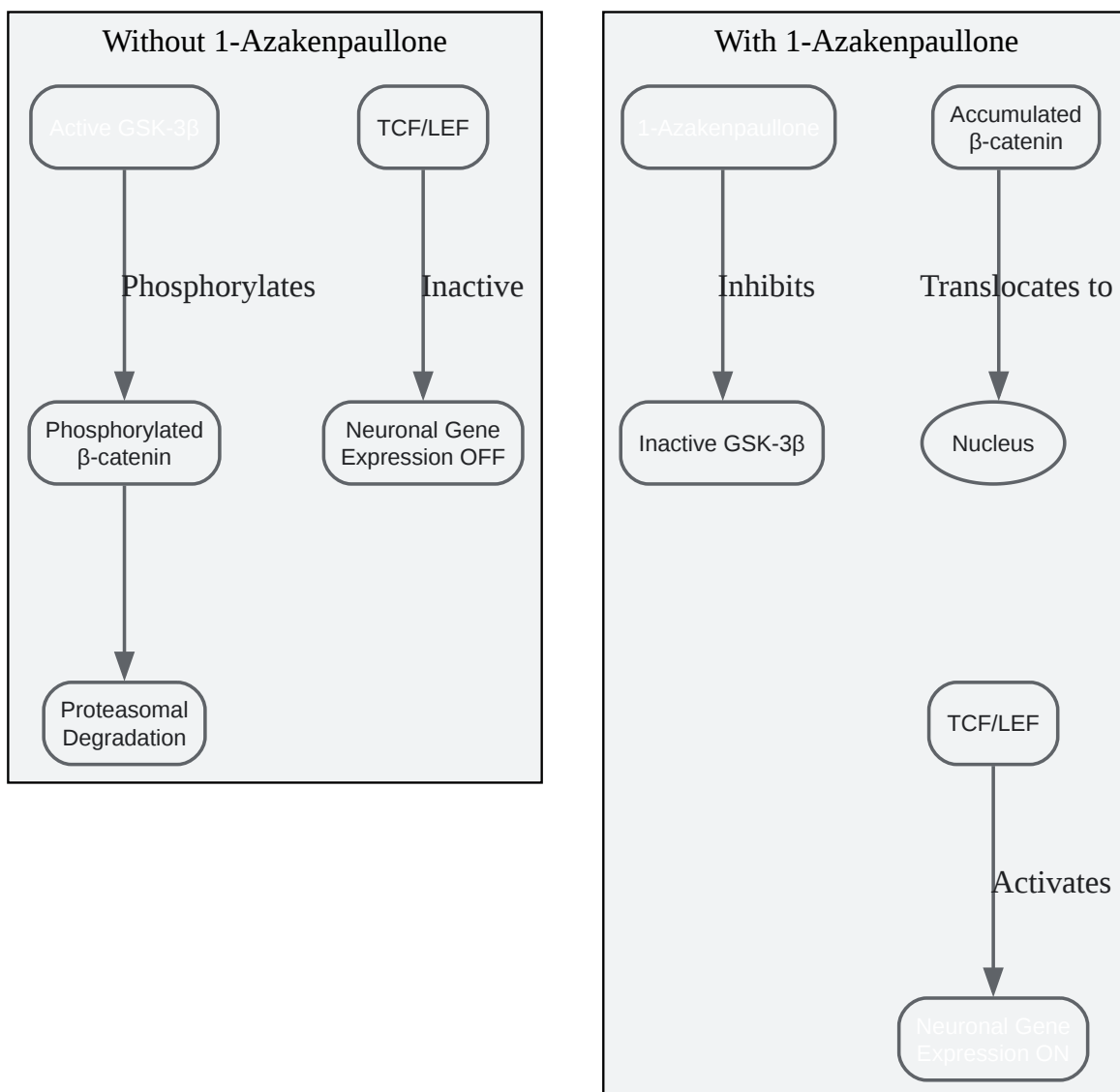
For Researchers, Scientists, and Drug Development Professionals

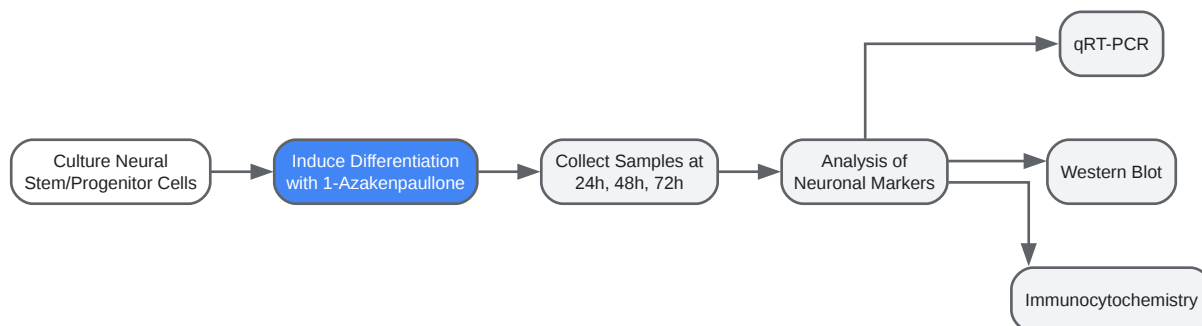
Introduction

1-Azakenpaullone is a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3 β). By inhibiting GSK-3 β , **1-Azakenpaullone** activates the canonical Wnt/ β -catenin signaling pathway, a critical pathway in embryonic development and neurogenesis. This property makes **1-Azakenpaullone** a valuable small molecule for inducing the differentiation of stem cells and neural progenitors into neurons. These application notes provide detailed protocols and expected outcomes for using **1-Azakenpaullone** to direct neuronal differentiation, with a focus on the importance of treatment duration.

Mechanism of Action: Wnt/ β -catenin Signaling Pathway

1-Azakenpaullone's primary mechanism of action in promoting neuronal differentiation is through the inhibition of GSK-3 β . In the absence of a Wnt signal, GSK-3 β is active and phosphorylates β -catenin, marking it for ubiquitination and proteasomal degradation. The inhibition of GSK-3 β by **1-Azakenpaullone** allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β -catenin partners with TCF/LEF transcription factors to activate the expression of target genes that promote neuronal differentiation and maturation.





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